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Abstract
This document provides a detailed protocol for the application of Magnetic Resonance

Spectroscopy (MRS) in the structural elucidation of N-tosyl-methamphetamine, a chemically

masked derivative of methamphetamine. The clandestine production of such derivatives is a

known method to evade standard drug detection techniques. MRS, including ¹H NMR, ¹³C

NMR, and 2D correlation experiments, is an indispensable tool for the unambiguous

identification and structural characterization of these novel psychoactive substances. This note

outlines the necessary experimental procedures, data interpretation, and presents a

comparative analysis with the parent compound, methamphetamine.

Introduction
The emergence of chemically modified illicit drugs poses a significant challenge to law

enforcement and forensic laboratories. One such modification involves the derivatization of

methamphetamine with a p-toluenesulfonyl (tosyl) group, effectively "masking" the parent

compound.[1][2] This alteration can lead to false negatives in routine presumptive tests.

Magnetic Resonance Spectroscopy offers a powerful, non-destructive technique for the

definitive structural elucidation of such novel compounds. Through the analysis of chemical

shifts, coupling constants, and correlation spectra, the molecular structure can be pieced
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together, confirming the presence of both the methamphetamine backbone and the tosyl

protecting group. In 2018, Collins et al. reported the identification of p-tosyl

methylamphetamine in seized materials, highlighting the importance of advanced analytical

techniques like NMR in forensic chemistry.[1][3]

Data Presentation
The structural elucidation of tosyl-methamphetamine relies on the detailed analysis of its

NMR spectra and comparison with the known spectra of methamphetamine.

Table 1: ¹H and ¹³C NMR Data for Methamphetamine

The following table summarizes the experimental ¹H and ¹³C NMR data for methamphetamine

hydrochloride in D₂O. This data serves as a reference for identifying the core structure within

the tosylated derivative.

Methamphet

amine

Atom

Number

¹H Chemical

Shift (δ)

[ppm]

Multiplicity

Coupling

Constant (J)

[Hz]

¹³C

Chemical

Shift (δ)

[ppm]

Phenyl-H 2', 6' 7.25-7.38 m - 129.5

Phenyl-H 3', 5' 7.25-7.38 m - 129.1

Phenyl-H 4' 7.25-7.38 m - 127.5

CH 2 3.44-3.50 m - 56.4

CH₂ 1 2.87, 3.03 dd, dd
24.0, 8.0;

20.0, 8.0
38.8

N-CH₃ 4 2.64 s - 29.9

C-CH₃ 3 1.22 d 8.0 14.8

Phenyl-C 1' - - - 135.8

Source: Adapted from publicly available spectral data.
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Table 2: Predicted ¹H and ¹³C NMR Data for N-Tosyl-Methamphetamine

The following table presents the predicted chemical shifts for N-tosyl-methamphetamine. The

tosyl group significantly influences the chemical environment of the protons and carbons near

the nitrogen atom. The electron-withdrawing nature of the sulfonyl group is expected to

deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).
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N-Tosyl-

Methamphet

amine

Atom

Number

Predicted ¹H

Chemical

Shift (δ)

[ppm]

Predicted

Multiplicity

Predicted

¹³C

Chemical

Shift (δ)

[ppm]

Rationale for

Prediction

Tosyl-H 2'', 6'' ~7.7 d ~129.5

Protons ortho

to the

electron-

withdrawing

sulfonyl

group are

deshielded.

Tosyl-H 3'', 5'' ~7.4 d ~127.5

Protons meta

to the sulfonyl

group are

less affected.

Phenyl-H 2', 6' ~7.2-7.3 m ~128.5

Phenyl group

of the

methampheta

mine moiety,

expected to

be similar to

the parent

compound.

Phenyl-H 3', 5' ~7.2-7.3 m ~128.5

Phenyl group

of the

methampheta

mine moiety,

expected to

be similar to

the parent

compound.

Phenyl-H 4' ~7.2-7.3 m ~126.0 Phenyl group

of the

methampheta
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mine moiety,

expected to

be similar to

the parent

compound.

CH 2 ~4.0-4.2 m ~58-60

Significant

downfield

shift due to

the adjacent

electron-

withdrawing

tosyl group.

CH₂ 1 ~2.9-3.1 m ~40-42

Moderate

downfield

shift.

N-CH₃ 4 ~2.8-3.0 s ~32-34

Downfield

shift due to

the tosyl

group.

C-CH₃ 3 ~1.1-1.3 d ~15-17

Minimal

change

expected as it

is further from

the tosyl

group.

Tosyl-CH₃ 7'' ~2.4 s ~21.0

Typical

chemical shift

for a methyl

group on a

toluene ring.

Phenyl-C 1' - - ~138-140

Aromatic

quaternary

carbon.
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Tosyl-C 1'' - - ~143-145

Aromatic

quaternary

carbon

attached to

the sulfonyl

group.

Tosyl-C 4'' - - ~135-137

Aromatic

quaternary

carbon of the

tosyl group.

Note: These are predicted values based on known substituent effects. Actual experimental

values may vary.

Experimental Protocols
1. Synthesis of N-Tosyl-Methamphetamine (for reference standard)

This protocol is based on standard organic synthesis procedures for the tosylation of

secondary amines.

Materials: Methamphetamine hydrochloride, p-toluenesulfonyl chloride, sodium hydroxide,

dichloromethane, deionized water, anhydrous sodium sulfate.

Procedure:

Dissolve methamphetamine hydrochloride in a 10% (w/v) aqueous solution of sodium

hydroxide.

Add p-toluenesulfonyl chloride to the solution.

Stir the mixture vigorously at room temperature for several hours.

Extract the product with dichloromethane.

Wash the organic layer with deionized water.
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Dry the organic layer with anhydrous sodium sulfate.

Evaporate the solvent under reduced pressure to obtain the crude N-tosyl-
methamphetamine.

Purify the product by column chromatography or recrystallization as needed.

2. Magnetic Resonance Spectroscopy Analysis

The following protocol is based on the experimental setup reported for the analysis of similar

compounds by the research group that first identified tosyl-methamphetamine.[1]

Instrumentation: Bruker Avance 500 MHz NMR Spectrometer equipped with a 5 mm BBFO

probe.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Pulse Angle: 30 degrees (e.g., 3.2 µs).

Temperature: 295 K.

Relaxation Delay: 1.0 seconds.

Acquisition Time: 3.3 seconds.

Number of Scans: 16-64 (adjust for sample concentration).

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Relaxation Delay: 2.0 seconds.

Number of Scans: 1024 or more (adjust for sample concentration).
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2D NMR Spectroscopy (for full structural elucidation):

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same

spin system.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-

carbon correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

proton-carbon correlations, which is crucial for connecting different structural fragments

(e.g., connecting the methamphetamine backbone to the tosyl group).

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline correction.

Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52

for ¹³C).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecule.

Correlate the 1D and 2D NMR data to build the final structure.

Visualization of Workflows and Relationships
Experimental Workflow for Tosyl-Methamphetamine Identification
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Caption: Workflow for the identification of tosyl-methamphetamine.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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